5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is an organic compound with a complex structure that includes an oxazole ring, a carboxylic acid group, and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid typically involves several steps:
Formation of the Oxazole Ring: : This step often uses a cyclization reaction involving a nitrile and an α-haloketone. For example, reacting 4-(trifluoromethyl)benzonitrile with chloroacetic acid in the presence of a base such as potassium carbonate.
Introduction of the Carboxylic Acid Group: : This can be achieved by carboxylation of the intermediate oxazole compound, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
The industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. Key steps involve:
Large-scale synthesis of starting materials.
Efficient reaction mechanisms and conditions.
Advanced purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: : The oxazole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
Reduction and Oxidation: : The compound can be reduced to various alcohol derivatives or oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a solvent such as tetrahydrofuran (THF).
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: : Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Reduction Products: : Alcohol derivatives of the original compound.
Oxidation Products: : Ketones, aldehydes, or carboxylic acids depending on the extent of the oxidation.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex organic molecules.
Functions as a ligand in coordination chemistry.
Biology
Studied for its potential biochemical interactions and pathways in cellular systems.
Medicine
Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug design and development.
Industry
Utilized in the manufacture of advanced materials due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action depends on its interaction with molecular targets and biochemical pathways. Key aspects include:
Binding to Proteins: : The trifluoromethyl group can enhance binding affinity to various proteins, influencing biochemical pathways.
Pathway Modulation: : The oxazole ring structure allows it to interact with specific enzymes and receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-1,2-oxazole-4-carboxylic acid
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Uniqueness
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid stands out due to the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific applications.
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Properties
CAS No. |
183946-01-2 |
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Molecular Formula |
C11H6F3NO3 |
Molecular Weight |
257.2 |
Purity |
0 |
Origin of Product |
United States |
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